
(E)-4-Ethoxy-4-isopropylamino-1,1,1-trifluorobut-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-4-Ethoxy-4-isopropylamino-1,1,1-trifluorobut-3-en-2-one is a synthetic organic compound characterized by its unique chemical structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-Ethoxy-4-isopropylamino-1,1,1-trifluorobut-3-en-2-one typically involves a multi-step process. The initial step often includes the preparation of the starting materials, followed by a series of chemical reactions to form the desired compound. Common reagents used in the synthesis include ethyl alcohol, isopropylamine, and trifluoroacetic acid. The reaction conditions may vary, but they generally involve controlled temperatures and the use of catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure the purity and yield of the final product. The process is optimized to minimize waste and maximize efficiency, often incorporating automated systems for precise control of reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
(E)-4-Ethoxy-4-isopropylamino-1,1,1-trifluorobut-3-en-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of substituted derivatives with varying functional groups.
Aplicaciones Científicas De Investigación
(E)-4-Ethoxy-4-isopropylamino-1,1,1-trifluorobut-3-en-2-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme activities and metabolic pathways.
Medicine: The compound is explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (E)-4-Ethoxy-4-isopropylamino-1,1,1-trifluorobut-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (E)-4-Ethoxy-4-isopropylamino-1,1,1-trifluorobut-3-en-2-one include:
- 4-Ethoxy-4-amino-1,1,1-trifluorobut-3-en-2-one
- 4-Isopropylamino-1,1,1-trifluorobut-3-en-2-one
- 4-Ethoxy-4-methylamino-1,1,1-trifluorobut-3-en-2-one
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups, which imparts unique chemical and physical properties. These properties make it particularly valuable in certain applications, such as its enhanced reactivity in specific chemical reactions or its ability to interact with particular biological targets.
Propiedades
Fórmula molecular |
C9H14F3NO2 |
|---|---|
Peso molecular |
225.21 g/mol |
Nombre IUPAC |
(E)-4-ethoxy-1,1,1-trifluoro-4-(propan-2-ylamino)but-3-en-2-one |
InChI |
InChI=1S/C9H14F3NO2/c1-4-15-8(13-6(2)3)5-7(14)9(10,11)12/h5-6,13H,4H2,1-3H3/b8-5+ |
Clave InChI |
IFPPDBIEVBFTJR-VMPITWQZSA-N |
SMILES isomérico |
CCO/C(=C/C(=O)C(F)(F)F)/NC(C)C |
SMILES canónico |
CCOC(=CC(=O)C(F)(F)F)NC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4'-Chloro-3'-fluoro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12854692.png)
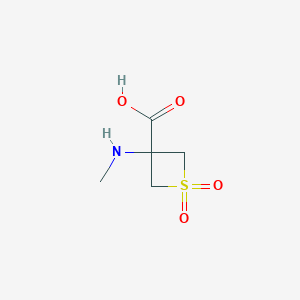
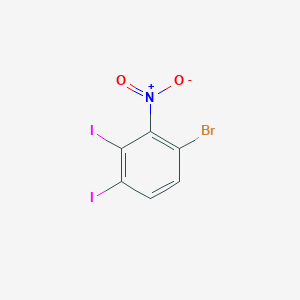
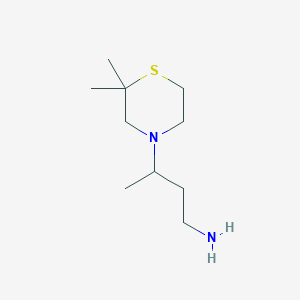


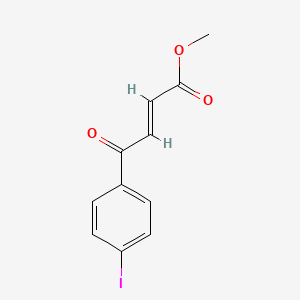
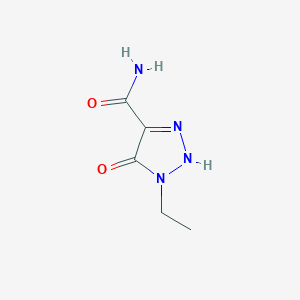

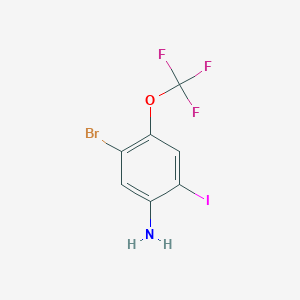
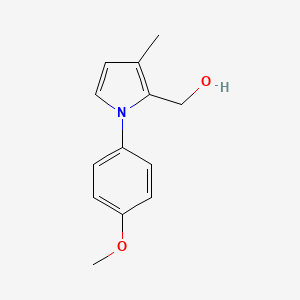
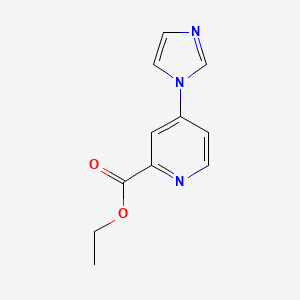
![(1,3A,4,6-tetrahydropyrazolo[1,5-c]thiazol-2-yl)methanol](/img/structure/B12854778.png)
![13-[[4-(12,14-Dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yloxy)-3-methoxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B12854788.png)
